molecular formula C11H22N2O B13272550 2-amino-N-cyclohexyl-3-methylbutanamide

2-amino-N-cyclohexyl-3-methylbutanamide

Cat. No.: B13272550
M. Wt: 198.31 g/mol
InChI Key: NTLOVUMPYFDNSG-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexyl-3-methylbutanamide is an organic compound with the molecular formula C11H22N2O It is a derivative of butanamide, featuring an amino group and a cyclohexyl group attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-3-methylbutanamide typically involves the reaction of 3-methylbutanamide with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-amino-N-cyclohexyl-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-3-methylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-cyclohexyl-3-methylbutanamide hydrochloride: A hydrochloride salt form with similar properties.

    N-cyclohexyl-3-methylbutanamide: Lacks the amino group, resulting in different reactivity and applications.

    Cyclohexylamine derivatives: Compounds with similar cyclohexyl groups but different functional groups.

Uniqueness

This compound is unique due to its specific combination of an amino group and a cyclohexyl group attached to the butanamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-amino-N-cyclohexyl-3-methylbutanamide

InChI

InChI=1S/C11H22N2O/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)

InChI Key

NTLOVUMPYFDNSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)N

Origin of Product

United States

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